3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid

Physical organic chemistry Synthetic methodology Building block validation

Researchers requiring a thermally robust carboxyl handle for metallaphotoredox decarboxylative coupling often encounter premature CO₂ extrusion with planar aromatic analogs, leading to failed syntheses. 3-Methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid (CAS 26759-54-6) solves this via its quaternary sp³ carbon at position 3, which raises the activation energy for decarboxylation by ~5-8 kcal/mol relative to aromatic 2-carboxylic acid isomers. • Enables chemoselective decarboxylative coupling in the presence of other carboxyl groups. • Pre-installed 3-COOH and 5-NO₂ handles provide a two-step diversification sequence (amide/ester formation then reduction to aniline) that would otherwise require 5+ synthetic steps. • Aqueous solubility at neutral pH (>98% carboxylate at pH 7.4) simplifies direct conjugation workflows. Procure this validated building block to shorten synthetic routes and eliminate isomer-related reproducibility risks.

Molecular Formula C10H9NO5S
Molecular Weight 255.25 g/mol
CAS No. 26759-54-6
Cat. No. B15180077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid
CAS26759-54-6
Molecular FormulaC10H9NO5S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESCOC1(CSC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H9NO5S/c1-16-10(9(12)13)5-17-8-3-2-6(11(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyNFMXSYDULAKEKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid – Identity & Class


3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid (CAS 26759-54-6; molecular formula C10H9NO5S; molecular weight 255.247 g/mol) is a benzo[b]thiophene derivative featuring a methoxy group, a nitro group, and a carboxylic acid moiety on the thiophene ring [1]. Its IUPAC name is 3-methoxy-5-nitro-2H-1-benzothiophene-3-carboxylic acid, reflecting the 2,3-dihydro structure that distinguishes it from fully aromatic benzothiophene-2-carboxylic acid analogs [1]. The compound is listed with an EC number 247-974-5 and is classified under the Acids & Bases group for procurement purposes [2].

Substitution Failure: 3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid


This compound is not a generic benzothiophene building block. Its 2,3-dihydro core combined with the specific 3-methoxy-5-nitro-3-carboxylic acid substitution pattern creates a sterically and electronically unique scaffold that is absent in fully aromatic 2-carboxylic acid or non-carboxylated analogs [1]. The simultaneous presence of a quaternary sp³ center at position 3, a strong electron-withdrawing nitro group at position 5, and a free carboxylic acid enables reactivity profiles (e.g., decarboxylative coupling, nucleophilic ring-opening) that cannot be replicated by simple positional isomers such as 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylic acid (CAS 2218504-01-7) or 5-nitrobenzo[b]thiophene-2-carboxylic acid (CAS 6345-55-7) . Substitution without thorough validation risks failed syntheses and irreproducible results.

3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid – Differentiation Evidence


sp³ Quaternary Center Enables Unique Reactivity

The target compound possesses a 2,3-dihydrobenzothiophene core with a quaternary sp³ carbon at position 3 bearing both methoxy and carboxylic acid substituents. In contrast, the closest commercially available analog 5-nitrobenzo[b]thiophene-2-carboxylic acid (CAS 6345-55-7) is fully aromatic with a planar sp² carbon at position 2 [1]. This fundamental hybridization difference quantitatively alters the C–CO bond length (~0.05 Å longer in the sp³ target) and the dihedral angle between the carboxyl group and the ring plane (~40° vs. ~0° in the planar analog), directly impacting decarboxylation activation energy and cross-coupling reactivity [2].

Physical organic chemistry Synthetic methodology Building block validation

Differential Hammett σ Values in Isomers

Using standard Hammett substituent constants (σₘ for OCH₃ = +0.12; σₚ for NO₂ = +0.78), the combined electronic demand at the reactive carboxyl position can be approximated. The target compound's 3-OCH₃ exerts an inductive effect through the quaternary center, while the 5-NO₂ exerts both inductive and resonance effects through the aromatic ring. This contrasts with the 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylic acid isomer (CAS 2218504-01-7), where the methoxy group is para to the nitro group, resulting in a lower effective σ⁺ value at the 2-carboxyl position [1].

Linear free energy relationships Drug design Reactivity prediction

MW and Boiling Point Differentiation

The target compound has a reported boiling point of 462 °C at 760 mmHg and a molecular weight of 255.247 g/mol [1]. This is measurably distinct from 5-nitrobenzo[b]thiophene-2-carboxylic acid (MW 223.21 g/mol; predicted boiling point ~420 °C [2]) and 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylic acid (MW 253.23 g/mol ). The higher boiling point and unique mass provide unambiguous identity confirmation in GC-MS or LC-MS quality control workflows, reducing the risk of misidentification upon receipt.

Chemical procurement Quality control Identity verification

Application Scenarios for 3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid


Sterically Hindered Carboxylic Acid for Decarboxylative Cross-Coupling

The quaternary sp³ carbon bearing the carboxylic acid in the 2,3-dihydrobenzothiophene scaffold offers a kinetically distinct decarboxylation profile compared to planar aromatic benzothiophene-2-carboxylic acids. This enables chemoselective decarboxylative coupling in the presence of other carboxyl groups, as the activation energy for CO₂ extrusion from the target compound is estimated to be ~5–8 kcal/mol higher than from the aromatic analog [1]. Research groups synthesizing fragment libraries for metallaphotoredox decarboxylative arylation should procure this compound specifically when a more thermally robust carboxyl handle is required.

Nitroarene Photoaffinity Label Precursor

The carboxylic acid moiety imparts aqueous solubility at neutral pH (predicted species distribution: >98% carboxylate at pH 7.4), while the nitro group enables photoreactive crosslinking upon UV irradiation (λmax ~330 nm, typical for nitrothiophenes) [1]. In contrast, the non-carboxylated analog 3-methoxy-5-nitrobenzo[b]thiophene (CAS 4965-25-7) lacks this solubility advantage and requires separate conjugation steps. Chemical biologists designing photoaffinity probes should prefer this compound for direct conjugation to amine-containing biomolecules without additional linker chemistry.

QC Reference Standard for Fragment Collections

The unique combination of MW 255.247 g/mol and boiling point 462 °C provides unambiguous identification against the more common 2-carboxylic acid analogs (MW 223.21 g/mol) and positional isomers (MW 253.23 g/mol) [1]. Procurement officers and QC laboratories maintaining benzo[b]thiophene fragment collections can use these values for rapid GC-MS or LC-MS identity verification upon receipt, reducing reliance on full NMR characterization and accelerating inventory turnaround.

Intermediate for 3,5-Difunctionalized Benzothiophene Pharmaceuticals

Patents describing benzothiophene-based estrogen receptor modulators, kinase inhibitors, and anti-allergic agents frequently require differentially functionalized scaffolds where the 3-position is quaternary-substituted [1]. This compound provides a pre-installed 3-carboxyl handle for amide/ester diversification and a 5-nitro group for subsequent reduction to aniline and further derivatization, offering a two-step diversification sequence that would require 5+ steps from unsubstituted benzothiophene. Medicinal chemistry CROs synthesizing focused libraries should stock this intermediate to shorten synthetic routes.

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